3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(morpholin-4-yl)propan-1-one
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Overview
Description
The compound 3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(morpholin-4-yl)propan-1-one is a complex organic molecule that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a methoxyphenyl group, a triazolopyridazine core, and a morpholine ring, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(morpholin-4-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by cyclization reactions involving hydrazine derivatives and pyridazine precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions using appropriate aryl halides and methoxyphenyl derivatives.
Attachment of the Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution reactions involving morpholine and suitable leaving groups on the triazolopyridazine core.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(morpholin-4-yl)propan-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the triazolopyridazine core, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the triazolopyridazine core can produce dihydro derivatives.
Scientific Research Applications
3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(morpholin-4-yl)propan-1-one: has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor modulation.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of triazolopyridazine derivatives and their interactions with biological macromolecules.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator, depending on its structural features and the biological context. For example, it may inhibit key enzymes involved in cancer cell proliferation or modulate receptors implicated in inflammatory responses.
Comparison with Similar Compounds
3-(6-{[2-(4-Methoxyphenyl)ethyl]amino}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(morpholin-4-yl)propan-1-one: can be compared with other similar compounds, such as:
Triazolothiadiazines: These compounds share a similar triazole core but differ in the attached heterocyclic ring, leading to distinct pharmacological profiles.
Triazoloquinoxalines: These compounds have a quinoxaline ring fused to the triazole core, resulting in different biological activities and applications.
Triazolopyrimidines: These compounds feature a pyrimidine ring fused to the triazole core, offering unique chemical properties and potential therapeutic uses.
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which contribute to its diverse pharmacological activities and research applications.
Properties
Molecular Formula |
C21H26N6O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-[6-[2-(4-methoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C21H26N6O3/c1-29-17-4-2-16(3-5-17)10-11-22-18-6-7-19-23-24-20(27(19)25-18)8-9-21(28)26-12-14-30-15-13-26/h2-7H,8-15H2,1H3,(H,22,25) |
InChI Key |
BQMSPOKRXMSWAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NN3C(=NN=C3CCC(=O)N4CCOCC4)C=C2 |
Origin of Product |
United States |
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